molecular formula C7H2BrF2NS B3196683 2-Bromo-1,3-difluoro-5-isothiocyanatobenzene CAS No. 1000577-92-3

2-Bromo-1,3-difluoro-5-isothiocyanatobenzene

Cat. No.: B3196683
CAS No.: 1000577-92-3
M. Wt: 250.07 g/mol
InChI Key: UQVJUTRQHOWKSK-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NS It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isothiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-difluoro-5-isothiocyanatobenzene typically involves the halogenation and subsequent functionalization of a benzene derivativeThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with thiophosgene or a similar reagent to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would typically be carried out in a controlled environment to ensure the safety and efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-5-isothiocyanatobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution of the bromine atom.

    Addition: Nucleophiles like amines can react with the isothiocyanate group to form thiourea derivatives.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by another group.

    Addition: Thiourea derivatives are common products from reactions with nucleophiles.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound can be obtained depending on the reagents used.

Scientific Research Applications

2-Bromo-1,3-difluoro-5-isothiocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1,3-difluoro-5-isothiocyanatobenzene exerts its effects involves the reactivity of its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to inhibition or modification of their function. This reactivity makes it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-difluoro-5-iodobenzene: Similar structure but with an iodine atom instead of the isothiocyanate group.

    2-Bromo-1,3-difluorobenzene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.

    1-Bromo-2,6-difluorobenzene: Another isomer with different substitution patterns.

Uniqueness

2-Bromo-1,3-difluoro-5-isothiocyanatobenzene is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-bromo-1,3-difluoro-5-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVJUTRQHOWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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